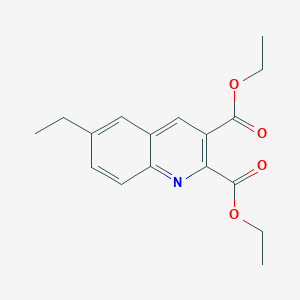
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves several steps. One common method includes the reaction of ethyl quinoline-2,3-dicarboxylate with ethyl iodide under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other quinoline derivatives, such as:
Quinoline-2,3-dicarboxylic acid diethyl ester: Lacks the ethyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester: Similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
Quinoline-2-carboxylic acid: A simpler structure with only one carboxylic acid group, used in different research contexts.
Propiedades
Número CAS |
948289-92-7 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
diethyl 6-ethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-11-7-8-14-12(9-11)10-13(16(19)21-5-2)15(18-14)17(20)22-6-3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
XVKQFGRPDNJKHN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC(=C(N=C2C=C1)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



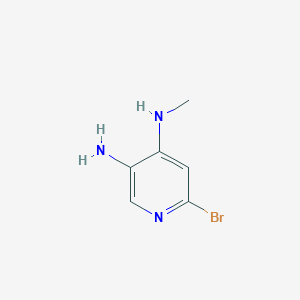

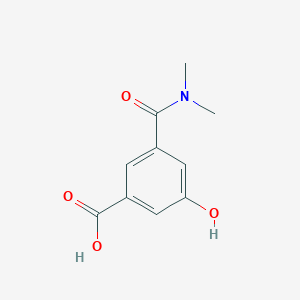
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
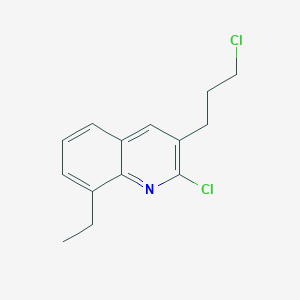
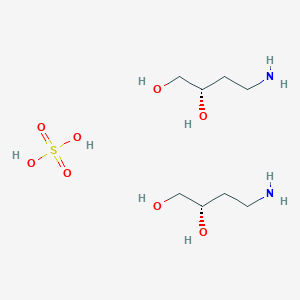
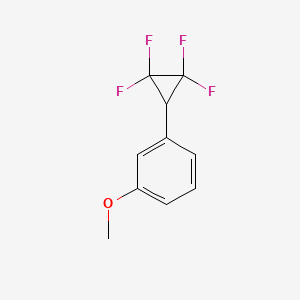
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
